Methyl 2-(4,5-dimethoxy-2-(thiomorpholinosulfonyl)phenyl)acetate
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Overview
Description
Methyl 2-(4,5-dimethoxy-2-(thiomorpholinosulfonyl)phenyl)acetate is an organic compound with the molecular formula C15H21NO6S2 and a molecular weight of 375.46 g/mol . This compound is characterized by the presence of a thiomorpholine sulfonyl group attached to a dimethoxyphenyl ring, which is further connected to a methyl acetate group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
The synthesis of Methyl 2-(4,5-dimethoxy-2-(thiomorpholinosulfonyl)phenyl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,5-dimethoxy-2-nitrobenzene.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Sulfonylation: The amine group is then reacted with thiomorpholine-4-sulfonyl chloride to introduce the thiomorpholine sulfonyl group.
Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 2-(4,5-dimethoxy-2-(thiomorpholinosulfonyl)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and alkoxy derivatives.
Scientific Research Applications
Methyl 2-(4,5-dimethoxy-2-(thiomorpholinosulfonyl)phenyl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 2-(4,5-dimethoxy-2-(thiomorpholinosulfonyl)phenyl)acetate involves its interaction with specific molecular targets and pathways. The thiomorpholine sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various biochemical pathways .
Comparison with Similar Compounds
Methyl 2-(4,5-dimethoxy-2-(thiomorpholinosulfonyl)phenyl)acetate can be compared with similar compounds such as:
Methyl 2-(4,5-dimethoxyphenyl)acetate: Lacks the thiomorpholine sulfonyl group, resulting in different chemical and biological properties.
Methyl 2-(4,5-dimethoxy-2-(morpholinosulfonyl)phenyl)acetate: Contains a morpholine sulfonyl group instead of a thiomorpholine sulfonyl group, leading to variations in reactivity and biological activity.
Methyl 2-(4,5-dimethoxy-2-(piperidinosulfonyl)phenyl)acetate:
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
methyl 2-(4,5-dimethoxy-2-thiomorpholin-4-ylsulfonylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6S2/c1-20-12-8-11(9-15(17)22-3)14(10-13(12)21-2)24(18,19)16-4-6-23-7-5-16/h8,10H,4-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBPLUYEFMLJJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)N2CCSCC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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